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molecular formula C6H10ClNO B099226 1-Chlorohexahydro-2H-azepin-2-one CAS No. 19434-64-1

1-Chlorohexahydro-2H-azepin-2-one

Cat. No. B099226
M. Wt: 147.6 g/mol
InChI Key: FCWAYYDINOPRFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03944596

Procedure details

In a 1-L three-necked flask fitted with a mechanical stirrer and a reflux condenser protected by a calcium chloride drying tube, are placed a solution of 60.5 g of N-chlorocaprolactam in 400 ml of benzene and 75.5 g of methyl 3-methyl-dihydroresorcylate, prepared from 5-chloropentan-3-one (R. B. Woodward et al., J.Am.Chem.Soc. 74, 4223 (1952)) and dimethyl malonate; m.p. 126.5° - 127.9° C. The reaction mixture is stirred at reflux temperature for 8 hours, then cooled to 30° C, transferred to a separatory funnel and washed successively with water, 0.2 molar sodium carbonate solution and again with water. The organic layer is then cooled to 5° C and extracted with cold 0.4N sodium hydroxide solution. The aqueous solution is acidified with a slight excess of 15% hydrochloric acid. The temperature is maintained at 0° C throughout the acidification. The solid product is filtered off, washed thoroughly with water and dried, yielding 63.5 g (85%) of methyl 3-methyl-resorcylate (identified by NMR, IR and mass spectral analysis). M.p. 130.5° - 131.6° C).
Quantity
60.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClN1CCCCCC1=O.Cl[CH2:11][CH2:12][C:13](=[O:16])[CH2:14][CH3:15].[C:17](OC)(=[O:23])[CH2:18][C:19]([O:21][CH3:22])=[O:20]>C1C=CC=CC=1>[CH3:15][C:14]1[C:17]([OH:23])=[C:18]([C:19]([O:21][CH3:22])=[O:20])[CH:11]=[CH:12][C:13]=1[OH:16]

Inputs

Step One
Name
Quantity
60.5 g
Type
reactant
Smiles
ClN1C(CCCCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC(CC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1-L three-necked flask fitted with a mechanical stirrer and a reflux condenser
CUSTOM
Type
CUSTOM
Details
protected by a calcium chloride drying tube
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
transferred to a separatory funnel
WASH
Type
WASH
Details
washed successively with water, 0.2 molar sodium carbonate solution and again with water
TEMPERATURE
Type
TEMPERATURE
Details
The organic layer is then cooled to 5° C
EXTRACTION
Type
EXTRACTION
Details
extracted with cold 0.4N sodium hydroxide solution
TEMPERATURE
Type
TEMPERATURE
Details
The temperature is maintained at 0° C throughout the acidification
FILTRATION
Type
FILTRATION
Details
The solid product is filtered off
WASH
Type
WASH
Details
washed thoroughly with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC(=C1O)C(=O)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 63.5 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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